Product packaging for 4-Carboxy Tolbutamide-d9(Cat. No.:CAS No. 1184973-50-9)

4-Carboxy Tolbutamide-d9

Cat. No.: B602743
CAS No.: 1184973-50-9
M. Wt: 309.39
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Description

Contextualizing 4-Carboxy Tolbutamide-d9 as a Stable Isotope-Labeled Metabolite

This compound is the deuterated version of 4-Carboxy Tolbutamide (B1681337). The parent compound, Tolbutamide, is an oral anti-hyperglycemic drug used to manage type 2 diabetes. nih.gov In the body, Tolbutamide undergoes metabolism primarily through the action of cytochrome P450 enzymes, specifically CYP2C9. nih.govpharmaffiliates.comlgcstandards.comguidechem.com This process involves the oxidation of Tolbutamide to 4-Hydroxytolbutamide (B1666332), which is then further oxidized to form the major metabolite, 4-Carboxy Tolbutamide. nih.govtandfonline.com

The designation "-d9" signifies that nine hydrogen atoms on the original molecule have been replaced by deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. veeprho.com This labeling creates a molecule that is chemically and biologically almost identical to its natural counterpart but with a higher molecular weight. medchemexpress.commoravek.com This subtle change in mass is the key to its utility in research, as it can be easily distinguished by mass spectrometry. medchemexpress.com

Significance of Deuterated Analogues in Pharmaceutical Research Methodologies

Deuterated analogues like this compound are invaluable in pharmaceutical research, particularly in quantitative analysis. clearsynth.comsimsonpharma.com Their most significant application is as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comtexilajournal.com

An internal standard is a known quantity of a substance added to a biological sample (like plasma or urine) before analysis. texilajournal.com Because the deuterated standard (this compound) has nearly identical physicochemical properties to the analyte of interest (the unlabeled 4-Carboxy Tolbutamide), it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.net

The primary advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations in the analytical process, including extraction efficiency and instrument response. clearsynth.comtexilajournal.com A major challenge in bioanalysis is the "matrix effect," where other components in the biological sample can interfere with the measurement of the target analyte, either suppressing or enhancing the signal. clearsynth.com Since the deuterated internal standard co-elutes with the analyte and is affected by the matrix in the same way, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification. texilajournal.com This enhanced reliability is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug and its metabolites. veeprho.commoravek.comsimsonpharma.com For instance, such methods are used to evaluate the metabolic activity of the CYP2C9 enzyme by measuring the formation of its metabolites. nih.govnih.gov

Detailed Research Findings

The use of this compound as an internal standard is well-documented in studies evaluating drug interactions and metabolic pathways. nih.gov Its stability and distinct mass make it an ideal tool for developing robust and sensitive analytical methods required for clinical trials and drug development. simsonpharma.commetsol.com

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₂H₇D₉N₂O₅S scbt.com
Molecular Weight ~309.39 g/mol scbt.com
Appearance White to Off-White Solid
Purity Isotopic Purity: ≥98% atom D
Solubility Slightly soluble in DMSO and Methanol (B129727)

| Storage | -20°C, under inert atmosphere, hygroscopic guidechem.com |

Table 2: Applications of this compound in Research

Research Area Specific Application Analytical Technique
Pharmacokinetics Internal standard for precise quantification of Tolbutamide and its metabolites. veeprho.comnih.gov LC-MS/MS
Drug Metabolism Studies Used to trace and identify the metabolic byproducts of Tolbutamide. pharmaffiliates.comsimsonpharma.comsymeres.com Mass Spectrometry
CYP2C9 Phenotyping Serves as a reference compound in assays measuring CYP2C9 enzyme activity. nih.gov HPLC, LC-MS/MS

| Bioanalytical Methods | Ensures accuracy and compensates for matrix effects in quantitative analysis of biological samples. clearsynth.comtexilajournal.com | LC-MS/MS |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7D9N2O5S B602743 4-Carboxy Tolbutamide-d9 CAS No. 1184973-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1,2,2,3,3-hexadeuteriobutylcarbamoylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMVATDSSHTCOS-KMQVRKNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Principles and Mechanistic Aspects of Deuterium Labeling in Drug Metabolism Studies

Theoretical Framework of Kinetic Isotope Effects (KIEs) in Biotransformation

The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org In drug metabolism, the focus is primarily on the deuterium (B1214612) KIE, which arises from the replacement of a hydrogen atom (protium, ¹H) with a deuterium atom (²H or D). This substitution is particularly impactful when the carbon-hydrogen (C-H) bond is cleaved during a rate-determining step of the drug's metabolism. portico.orgresearchgate.net

The fundamental origin of the KIE is a quantum mechanical phenomenon related to the zero-point energy of a chemical bond. portico.org A C-D bond has a lower zero-point vibrational energy than a C-H bond because deuterium is heavier than hydrogen. Consequently, more energy is required to break a C-D bond than a C-H bond. portico.org This increased energy barrier for bond cleavage results in a slower reaction rate for the deuterated molecule compared to its non-deuterated counterpart. portico.orgwikipedia.org This effect is most pronounced when C-H bond breaking is the slowest step in the metabolic pathway, a scenario known as a primary KIE. portico.org

Impact of Deuteration on Enzymatic Oxidation and Metabolic Stability

The theoretical principles of KIE translate into tangible effects on how drugs are processed by the body's metabolic machinery, particularly through enzymatic oxidation. By slowing down the rate of metabolism, deuteration can enhance a drug's metabolic stability, leading to improved pharmacokinetic properties such as a longer half-life and increased bioavailability. musechem.comresearchgate.net

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs. nih.govwashington.edu These enzymes often catalyze oxidative reactions that involve the cleavage of C-H bonds. nih.govresearchgate.net The formation of 4-Carboxy Tolbutamide-d9 is a direct consequence of the CYP-mediated metabolism of its parent drug, Tolbutamide-d9.

Tolbutamide (B1681337) is primarily metabolized by the CYP2C9 isoenzyme. nih.govnih.govg-standaard.nl The process involves the oxidation of the p-methyl group on the tolbutamide molecule to form 4-Hydroxytolbutamide (B1666332), which is then further oxidized to the final product, 4-Carboxy Tolbutamide. g-standaard.nltandfonline.comdrugbank.com

When Tolbutamide is deuterated at the metabolically active butyl group (Tolbutamide-d9), the rate of its oxidation by CYP2C9 is reduced due to the KIE. This slowing of the primary metabolic pathway can lead to a longer half-life of the parent drug in the body. Consequently, the formation of its metabolites, including this compound, is also modulated. pharmaffiliates.com Studies have shown that the deuterium kinetic isotope effect can be a powerful tool to intentionally slow down CYP450 metabolism. portico.orgresearchgate.net The magnitude of this effect, however, is complex and can be influenced by the specific CYP isoform and the reaction mechanism involved. nih.gov

Table 1: Research Findings on Tolbutamide Metabolism and CYP2C9

Finding Significance Reference
Tolbutamide is primarily metabolized by CYP2C9 to 4-hydroxytolbutamide, which is then oxidized to 4-carboxytolbutamide. Establishes the primary metabolic pathway relevant to 4-Carboxy Tolbutamide formation. g-standaard.nl
Genetic variants of CYP2C9 (e.g., CYP2C9*3) lead to significantly reduced metabolic clearance of tolbutamide. Demonstrates the critical role of CYP2C9 in tolbutamide elimination and the potential for drug-gene interactions. nih.govresearchgate.net
The formation of 4-hydroxytolbutamide is inhibited by sulfaphenazole, a specific CYP2C9 inhibitor. Confirms CYP2C9 as the key enzyme in the initial, rate-limiting step of tolbutamide metabolism. tandfonline.com

While CYP enzymes are the primary drivers of tolbutamide's oxidative metabolism, other non-CYP enzymes can also be involved in drug biotransformation. washington.edu For instance, the second step in the formation of 4-Carboxy Tolbutamide from 4-Hydroxytolbutamide is catalyzed by dehydrogenase enzymes. g-standaard.nltandfonline.com

Although the primary deuteration strategy for tolbutamide targets the initial CYP-mediated oxidation, the principle of KIE could theoretically apply to any metabolic reaction involving C-D bond cleavage. However, the major impact for Tolbutamide-d9 and the subsequent formation of this compound is rooted in the initial interaction with CYP2C9. pharmaffiliates.com Research indicates that for tolbutamide, non-CYP2C9 pathways account for a smaller portion of its total clearance, estimated at around 15-20%. nih.gov

Influence on Cytochrome P450 (CYP) Mediated Metabolism

Strategic Deuterium Incorporation for Altered Metabolic Profiles

The deliberate and precise placement of deuterium atoms in a drug molecule is a key strategy in modern medicinal chemistry to optimize its therapeutic properties. nih.govacs.org This approach, sometimes called "metabolic switching" or "precision deuteration," aims to block or slow down specific, undesirable metabolic pathways while potentially enhancing more favorable ones. juniperpublishers.com

By retarding a major metabolic route, deuteration can:

Increase Drug Half-Life: A slower metabolism leads to the drug remaining in the system for a longer period. researchgate.net

Enhance Bioavailability: Less of the drug is broken down before it can exert its therapeutic effect. musechem.com

Alter Metabolite Ratios: The strategy can change the relative amounts of different metabolites formed, which can be beneficial if certain metabolites are inactive or associated with adverse effects. juniperpublishers.com

In the context of Tolbutamide-d9, deuteration of the butyl group is a strategic choice to slow its primary clearance mechanism via CYP2C9. This leads to a modified pharmacokinetic profile where the parent drug persists longer, and the rate of formation of metabolites like 4-Hydroxytolbutamide-d9 and subsequently this compound is altered. nih.gov This intentional modulation of metabolism underscores the utility of deuterated compounds in designing drugs with improved clinical performance. nih.govresearchgate.net

Synthetic Strategies and Isotopic Characterization for Research Applications

Methodologies for the Preparation of 4-Carboxy Tolbutamide-d9

The preparation of this compound is typically achieved through a multi-step synthetic sequence that introduces deuterium (B1214612) atoms at specific, metabolically stable positions. The process often begins with non-deuterated precursors, with the isotopic label introduced during the synthesis of key intermediates. A common strategy involves the oxidation of the p-methyl group of a deuterated Tolbutamide (B1681337) precursor to form the final carboxylic acid moiety. This ensures that the deuterium labels are retained throughout the synthetic pathway.

The introduction of deuterium into the molecule is a critical step, most frequently targeting the butyl group of the sulfonylurea structure. This is accomplished by utilizing deuterated reagents or through hydrogen-deuterium (H-D) exchange reactions on a suitable intermediate.

Common methods for deuteration include:

Hydrogen Isotope Exchange (HIE): This technique involves treating a synthetic intermediate with a deuterium source, such as deuterium oxide (D₂O), often under acidic or basic conditions, to facilitate the exchange of hydrogen atoms for deuterium. Transition metal catalysts, including Iridium or Rhodium complexes, can be employed to achieve regioselective deuteration of sulfonamide-containing molecules. snnu.edu.cn

Use of Deuterated Reagents: The synthesis can be designed to incorporate building blocks that are already deuterated. For instance, a deuterated amine can be reacted with a sulfonyl isocyanate precursor to form the urea (B33335) linkage, thereby introducing the isotopic label in a controlled manner. Reagents like sodium deuteride (B1239839) (NaD) may also be used in specific deuteration reactions.

The primary goal is to label positions on the butyl side chain, as deuterium substitution at these sites can slow down metabolic processes like β-oxidation, a phenomenon known as the kinetic isotope effect. medchemexpress.com

For certain analytical applications, particularly in chromatography, the carboxylic acid group of this compound is converted into an ester, such as a methyl or ethyl ester. pharmaffiliates.com This derivatization is performed to modify the analyte's physicochemical properties. For example, esterification increases the hydrophobicity of the molecule. In reverse-phase chromatography systems, ethyl esters typically have longer retention times compared to their corresponding methyl esters, which can be advantageous for separating the analyte from other components in a complex mixture.

The esterification is commonly carried out via acid catalysis, for example, by reacting the carboxylic acid with deuterated ethanol (B145695) (C₂D₅OD) in the presence of an acid like H₂SO₄ to produce this compound Ethyl Ester. This process is carefully controlled to ensure the integrity of the isotopic label is maintained.

Deuteration of Synthetic Precursors and Intermediates

Quantitative Assessment of Deuterium Incorporation and Purity

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound, ensuring it is free from starting materials, intermediates, or other impurities.

Mass Spectrometry (MS): This is the primary technique for confirming the mass shift due to deuterium incorporation and quantifying the level of isotopic enrichment. The mass spectrum of the deuterated compound will show a molecular ion peak that is higher by nine mass units (+9 Da) compared to the non-deuterated analog. This mass difference is critical for its use as an internal standard in quantitative mass spectrometry-based assays. veeprho.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can be used to observe the disappearance of signals at the deuterated positions, ¹³C NMR offers a more sophisticated method for quantifying site-specific deuterium incorporation. researchgate.net By decoupling both proton and deuterium nuclei, it is possible to resolve the ¹³C signals of different isotopologues, allowing for their accurate integration and quantification. researchgate.net

The following table summarizes typical purity and isotopic incorporation data for this compound.

ParameterMethodTypical SpecificationSource
Chemical PurityHPLC≥95%
Isotopic PurityMass Spectrometry≥98 atom % D

Stability Considerations for Long-Term Research Integrity

The long-term stability of this compound is crucial for maintaining its integrity as a reference standard. Stability testing under various conditions is necessary to ensure that neither the chemical structure nor the isotopic label degrades over time. Key considerations include its hygroscopic nature, meaning it can absorb moisture from the air. cymitquimica.com Therefore, proper storage is essential. To prevent degradation and maintain isotopic integrity, the compound should be stored at low temperatures in a controlled environment.

ParameterConditionRecommendationSource
HygroscopicityAmbientCompound is hygroscopic cymitquimica.com
Storage TemperatureLong-term-20°C
Storage AtmosphereLong-termUnder inert atmosphere

Adherence to these storage protocols ensures the compound remains stable and reliable for use in sensitive analytical and metabolic studies.

Applications of 4 Carboxy Tolbutamide D9 in Advanced Metabolic and Pharmacokinetic Research

Utilization as a Reference Standard in Analytical Chemistry for Tolbutamide (B1681337) and its Derivatives

In the field of analytical chemistry, particularly in studies involving the quantification of drugs and their metabolites, the use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision. 4-Carboxy Tolbutamide-d9 serves as an ideal internal standard for the analysis of tolbutamide and its metabolites by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.com The nine deuterium (B1214612) atoms on the butyl side chain give it a distinct mass-to-charge ratio from its non-deuterated counterpart, allowing for clear differentiation in mass spectrometric analyses. This minimizes isotopic interference and enhances the reliability of quantitative assays in complex biological matrices like plasma and serum. veeprho.com

The use of a deuterated metabolite like [d9]-4-hydroxy-tolbutamide as an internal standard is particularly valuable when a stable isotopically-labeled version of the parent drug is not commercially available. nih.gov This ensures accurate quantification, which is crucial for therapeutic drug monitoring and pharmacokinetic studies. veeprho.com The well-characterized nature of this compound, often accompanied by a comprehensive Certificate of Analysis (COA), ensures its suitability for regulated research environments, including product development and quality control applications. weblivelink.com

Role in the Elucidation of Tolbutamide Metabolic Pathways in Preclinical Models

The introduction of deuterium atoms into the tolbutamide molecule provides a powerful tracer for metabolic studies, enabling researchers to map the biotransformation of the parent drug with high specificity. This is critical for understanding the formation of various metabolites and the enzymatic pathways responsible.

In Vitro Metabolic Profiling Using Hepatocytes and Microsomal Systems

In vitro systems that replicate liver function, such as hepatocytes and liver microsomes, are fundamental tools for studying drug metabolism. nih.govnih.gov These systems allow for the determination of key kinetic parameters like Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximum velocity), from which intrinsic clearance (CLint) can be calculated. nih.gov

Studies using human liver microsomes have been instrumental in identifying the primary enzymes responsible for tolbutamide metabolism. The hydroxylation of tolbutamide is mainly catalyzed by the cytochrome P450 (CYP) enzyme CYP2C9. researchgate.net However, research indicates that CYP2C19 also contributes to its metabolism, accounting for approximately 14% to 22% of the process in liver microsomes containing this enzyme. researchgate.net The use of deuterated standards in such experiments helps in the precise quantification of the metabolites formed, allowing for an accurate assessment of the contribution of each enzyme.

The table below summarizes findings from various in vitro studies on tolbutamide metabolism.

In Vitro SystemEnzyme(s)Key Findings
Human Liver MicrosomesCYP2C9, CYP2C19CYP2C9 is the primary enzyme for tolbutamide hydroxylation. CYP2C19 also participates in the metabolism. researchgate.net
Rat Hepatic Microsomes and HepatocytesNot specifiedBoth systems can predict the in vivo clearance of tolbutamide. nih.gov
HepG2 cells with Ad-CYP vectorsCYP1A2, CYP2C9, CYP3A4This system showed favorable prediction of intrinsic clearance for tolbutamide. psu.edu

In Vivo Metabolic Studies in Animal Models (e.g., Rats, Humanized-Liver Mice)

In vivo studies in animal models are crucial for understanding the complete metabolic profile of a drug in a whole-organism context. The use of deuterated compounds like this compound in these studies allows for the unambiguous identification of drug-related material in various biological samples.

In rats, tolbutamide is primarily metabolized to hydroxytolbutamide and, to a lesser extent, carboxytolbutamide (B18513). nih.gov Studies in rats have been used to investigate the effects of other compounds on tolbutamide's pharmacokinetics. researchgate.net The ability to distinguish between endogenous compounds and the administered deuterated drug and its metabolites is a significant advantage of using stable isotope labeling in such in vivo experiments. nih.gov

Investigations into the Pharmacokinetic Disposition of Tolbutamide Using Deuterated Probes

The incorporation of deuterium into a drug molecule can subtly alter its pharmacokinetic properties, a phenomenon that researchers can leverage to gain deeper insights into its absorption, distribution, metabolism, and excretion (ADME). medchemexpress.com

Assessment of Altered Metabolic Clearance and Half-Life due to Deuteration

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of this bond is slowed down. This reduction in the rate of metabolism can lead to a decrease in systemic clearance and a prolongation of the biological half-life of the deuterated compound compared to its non-deuterated counterpart. juniperpublishers.com

Characterization of Interspecies Metabolic Differences and Similarities

The metabolism of drugs can vary significantly between different species, which is a critical consideration in preclinical drug development. nih.govsciex.com Using deuterated probes helps in accurately comparing metabolic profiles across species.

Studies have revealed marked differences in tolbutamide metabolism between species. For instance, in rats, the primary metabolite is hydroxytolbutamide, whereas in dogs, p-tolylsulfonylurea is the major metabolite. nih.gov Furthermore, sex-dependent differences in metabolism have been observed within the same species. nih.gov In rabbits, the hydroxylation of tolbutamide appears to be partially mediated by CYP3A6, an enzyme induced by rifampicin. nih.gov In contrast, human tolbutamide metabolism is dominated by CYP2C9. researchgate.netnih.gov These interspecies differences highlight the limitations of using animal models to predict human metabolism and underscore the importance of conducting comparative metabolic studies. nih.govnih.gov

The following table summarizes some of the known interspecies differences in tolbutamide metabolism:

SpeciesPrimary Metabolite(s)Key Metabolic Features
HumanHydroxytolbutamide, CarboxytolbutamidePrimarily metabolized by CYP2C9, with a minor role for CYP2C19. researchgate.netnih.govdrugbank.com
RatHydroxytolbutamide, CarboxytolbutamideMale rats also produce p-tolylsulfonylurea and p-tolylsulfonamide. nih.gov
Dogp-TolylsulfonylureaAlso produces smaller amounts of hydroxy- and carboxytolbutamide. nih.gov
RabbitNot specifiedMetabolism is inducible by rifampicin, suggesting involvement of CYP3A family enzymes. nih.gov

Contribution to Understanding Drug-Drug Interactions and Enzyme Induction/Inhibition in Preclinical Studies

The stable-labeled compound this compound is intrinsically linked to its parent drug, tolbutamide, which serves as a prototypic substrate for studying the activity of Cytochrome P450 2C9 (CYP2C9). gbcbiotech.com CYP2C9 is a crucial enzyme in human drug metabolism, responsible for the breakdown of numerous therapeutic agents. gbcbiotech.com Consequently, understanding how other drugs induce or inhibit this enzyme is paramount in preclinical safety assessment to predict and avoid adverse drug-drug interactions (DDIs).

Tolbutamide's metabolism is relatively straightforward, with the primary pathway being the hydroxylation of its p-methyl group by CYP2C9, followed by oxidation to form 4-Carboxy Tolbutamide. gbcbiotech.com This metabolic simplicity makes it an ideal probe for examining the effects of co-administered drugs on CYP2C9 activity. nih.gov In such studies, this compound, as a deuterated analog of the major metabolite, is essential for its role as an internal standard. veeprho.com Its stable isotope label allows for precise and accurate quantification of the metabolite formed during in vitro and in vivo assays using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), distinguishing it from any background interference. veeprho.com

Preclinical and clinical research has demonstrated significant alterations in tolbutamide pharmacokinetics when co-administered with various compounds.

Enzyme Induction: Enzyme inducers increase the metabolic rate of CYP2C9 substrates, leading to lower plasma concentrations and potentially reduced efficacy.

Phenobarbitone: Pre-treatment with phenobarbitone, a known enzyme inducer, was shown to significantly decrease the half-life and area under the curve (AUC) of tolbutamide in rat models. nih.gov

Rifampicin: Rifampicin is another potent inducer of CYP2C9. gbcbiotech.com

Lorlatinib (B560019): In a 2023 clinical study investigating the effects of the cancer therapeutic lorlatinib, tolbutamide was used as a CYP2C9 probe. The study found that steady-state administration of lorlatinib decreased the AUC of tolbutamide by 43% and its maximum concentration (Cmax) by 15%, classifying lorlatinib as a weak inducer of CYP2C9. nih.gov

Enzyme Inhibition: Enzyme inhibitors block or reduce the metabolic activity of CYP2C9, which can lead to dangerously elevated concentrations of tolbutamide or other co-administered drugs.

Sulphaphenazole: This compound is a potent and specific inhibitor of CYP2C9 and can decrease the plasma clearance of tolbutamide by as much as 80%. gbcbiotech.com

Amiodarone and Fluconazole: These are other clinically significant inhibitors of CYP2C9. gbcbiotech.com

Primaquine and Cimetidine: In rat studies, acute administration of these drugs significantly increased the half-life and AUC of tolbutamide, demonstrating their inhibitory effect on its clearance. nih.gov

The following table summarizes the effects of various agents on tolbutamide metabolism, highlighting the role of the parent compound as a probe in DDI studies.

Interacting AgentEffect on Tolbutamide MetabolismMechanismFindingReference
Phenobarbitone Increased MetabolismEnzyme InductionSignificantly decreased half-life and AUC in rats. nih.gov
Lorlatinib Increased MetabolismWeak Enzyme InductionDecreased tolbutamide AUC by 43% in humans. nih.gov
Sulphaphenazole Decreased MetabolismEnzyme InhibitionDecreased plasma clearance by up to 80%. gbcbiotech.com
Primaquine Decreased MetabolismEnzyme InhibitionSignificantly increased half-life and AUC in rats. nih.gov
Cimetidine Decreased MetabolismEnzyme InhibitionIncreased half-life and AUC in rats. nih.gov

These studies, which rely on the accurate measurement of tolbutamide and its carboxylated metabolite, underscore the importance of labeled standards like this compound in delineating the mechanisms of drug interactions. veeprho.com

Applications in Tracing Carbon Flow and Metabolic Flux in Biochemical Systems

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a cell or biological system. nih.govrsc.org By tracking the flow of atoms from a substrate through a metabolic network, researchers can gain a detailed understanding of cellular physiology and responses to genetic or environmental changes. nih.govrsc.org A common technique involves using stable isotope tracers, such as those labeled with Carbon-13 (¹³C), to follow the path of carbon atoms through biochemical pathways. rsc.org

While not used for global carbon flow analysis in central metabolism, this compound serves a similar tracer principle in a more targeted context: tracking the metabolic fate and flux of its parent drug, tolbutamide. The nine deuterium atoms on the butyl group of the molecule act as a stable isotopic label. This label does not alter the fundamental biochemical properties of the molecule but allows it to be clearly distinguished from its non-labeled counterparts and endogenous molecules by mass spectrometry. veeprho.com

The primary application in this area is to precisely trace the metabolic conversion of tolbutamide to its main metabolite, 4-Carboxy Tolbutamide. gbcbiotech.com The metabolic reaction is:

Tolbutamide → Hydroxytolbutamide → 4-Carboxy Tolbutamide

This conversion is catalyzed primarily by the CYP2C9 enzyme and subsequently by alcohol and aldehyde dehydrogenases. gbcbiotech.com By administering a known amount of deuterated tolbutamide (Tolbutamide-d9) and measuring the appearance of this compound over time, researchers can quantify the specific flux through this metabolic pathway.

This application is critical in several research scenarios:

Pharmacokinetic Modeling: It allows for precise determination of the rate of metabolic clearance, a key parameter in pharmacokinetic models. The use of the deuterated analog as a tracer minimizes interference that could otherwise skew the results.

Studying Isotope Effects: Comparing the metabolic clearance rates of deuterated versus non-deuterated tolbutamide can help isolate and study kinetic isotope effects, where the heavier deuterium can sometimes slow down metabolic reactions.

The table below outlines the conceptual application of this compound in tracing metabolic flux.

Research AreaApplication of this compoundInformation GainedReference
Pharmacokinetics Used as a tracer to follow the conversion of Tolbutamide-d9 to this compound.Quantifies the rate of metabolic clearance (metabolic flux) of tolbutamide.
Enzyme Kinetics Serves as an internal standard for quantifying the metabolite produced by specific enzymes (e.g., recombinant CYP2C9).Determines kinetic parameters (e.g., Vmax, Km) for the metabolic reaction.
Drug Metabolism Studies Helps differentiate the drug's metabolic pathway from endogenous metabolic activities in complex biological matrices.Provides a clear and unambiguous signal for tracking the fate of the administered drug. veeprho.com

In essence, this compound, by acting as a labeled endpoint for a specific biotransformation, enables a targeted form of metabolic flux analysis focused on the pharmacokinetic and metabolic pathways of a single xenobiotic compound.

Emerging Research Directions and Methodological Innovations

Integration with High-Resolution Mass Spectrometry for Enhanced Metabolite Identification

The use of 4-Carboxy Tolbutamide-d9 as an internal standard is significantly enhanced when coupled with high-resolution mass spectrometry (HRMS). veeprho.com This combination allows for the precise quantification of its non-deuterated counterpart, Tolbutamide (B1681337), and its other metabolites in complex biological matrices. veeprho.com The distinct mass shift provided by the nine deuterium (B1214612) atoms facilitates clear differentiation from endogenous compounds, minimizing interference and improving the accuracy of metabolic studies.

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have further refined this process. For instance, LC-radioisotope-mass spectrometry (LC-RI-MS) analysis has been employed to identify and quantify metabolites of Tolbutamide in various biological samples, including plasma, urine, and microsomes. nih.gov While this study focused on (14)C-tolbutamide, the principles are directly applicable to the use of deuterium-labeled standards like this compound. The ability of HRMS to provide high-resolution data is critical for achieving the high levels of isotopic purity (often in the range of 98.5–99.2%) required for reliable quantitative analysis.

Table 1: Application of High-Resolution Mass Spectrometry with this compound
Application AreaKey Advantage of HRMS IntegrationRelevant Findings
Metabolite IdentificationAccurate mass measurement enables confident identification of novel and known metabolites.A study using LC-RI-MS identified 12 metabolites of tolbutamide, four of which were previously unknown. nih.gov
Quantitative BioanalysisHigh resolution reduces background noise and matrix effects, leading to more precise quantification. Isotopic purity of deuterated standards can be confirmed to be >98%, ensuring accurate quantification.
Pharmacokinetic StudiesAllows for the simultaneous tracking of the parent drug and its metabolites over time. Deuterated compounds can exhibit altered metabolic clearance, potentially leading to a longer half-life.

Advanced Spectroscopic Techniques for Deuterium-Labeled Metabolite Analysis (e.g., NMR applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for analyzing the structure and dynamics of molecules. nih.gov In the context of deuterium-labeled compounds like this compound, NMR provides a unique window into metabolic processes. nih.gov The presence of deuterium alters the NMR spectrum in a predictable way, allowing researchers to trace the fate of the labeled molecule in a biological system. scbt.com

Deuterium MR spectroscopy (DMRS) and Deuterium Metabolic Imaging (DMI) are emerging as valuable tools in this area. nih.govnih.gov These techniques can monitor the dynamics of deuterium-labeled substrates and their metabolic products in vivo. oup.comresearchgate.net For example, the disappearance of proton signals in the butyl chain region of the ¹H-NMR spectrum can confirm successful deuteration of the molecule. While DMRS offers lower sensitivity compared to some other methods, its non-radioactive nature and the ability to be integrated into standard clinical MRI scanners make it an attractive option for metabolic research. nih.gov

Table 2: Advanced Spectroscopic Techniques for this compound Analysis
TechniquePrinciple of ApplicationKey Insights Gained
¹H-NMR SpectroscopyConfirms the incorporation of deuterium by observing the disappearance of specific proton signals. Provides structural confirmation of the deuterated compound.
Deuterium MR Spectroscopy (DMRS)Directly detects the deuterium signal, allowing for the tracking of the labeled metabolite in vivo. nih.govEnables non-invasive study of metabolic pathways and reaction kinetics. scbt.com
Deuterium Metabolic Imaging (DMI)Combines DMRS with imaging techniques to provide spatial information on metabolite distribution. nih.govOffers the potential to visualize metabolic processes within tissues and organs. researchgate.net

Development of Novel Isotope Dilution Mass Spectrometry Approaches

Recent developments in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have led to the creation of highly sensitive and robust IDMS assays. annlabmed.org These methods often involve sophisticated sample pretreatment steps, such as solid-phase extraction, to isolate the analyte of interest and minimize matrix effects. annlabmed.org The goal is to achieve a low limit of quantitation (LLOQ) and a wide linear range, enabling the accurate measurement of metabolites across a broad concentration spectrum. annlabmed.org The development of such methods is crucial for applications in therapeutic drug monitoring and detailed pharmacokinetic studies. veeprho.com

Future Prospects in Mechanistic Pharmacology and Drug Discovery

The application of this compound and similar deuterated compounds holds significant promise for the future of mechanistic pharmacology and drug discovery. By providing a clearer understanding of a drug's metabolic fate, these tools can aid in the design of new chemical entities with improved pharmacokinetic profiles.

The "deuterium effect," where the substitution of hydrogen with deuterium can slow down metabolic processes, is an area of active investigation. This can lead to increased bioavailability and a longer duration of action for a drug. By studying the metabolism of deuterated compounds like this compound, researchers can gain insights into the specific enzymes involved, such as the cytochrome P450 (CYP) family, which are known to metabolize Tolbutamide. pharmaffiliates.comresearchgate.net

Furthermore, understanding the complete metabolic pathway of a drug is essential for identifying all its metabolites and assessing their potential activity or toxicity. nih.gov This knowledge is a critical component of modern drug development, which increasingly relies on a deep understanding of proteomics, genomics, and bioinformatics. akfarstfransiskusxaverius.ac.id The use of isotopically labeled compounds is indispensable in this endeavor, facilitating the precise and detailed studies necessary for advancing medicinal chemistry. scbt.com

Q & A

Q. What experimental strategies can differentiate this compound from co-eluting isomers in complex biological samples?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to resolve isotopic fine structure. Pair with ion mobility spectrometry (IMS) for additional separation. Synthesize and test suspected isomers as reference standards .

Methodological and Data Analysis Challenges

Q. How can researchers leverage this compound to study synergistic effects with other Tolbutamide metabolites (e.g., Hydroxy Tolbutamide-d9)?

  • Methodology : Co-administer deuterated metabolites in in vivo models and use multivariate statistical analysis (e.g., PCA) to identify metabolic correlations. Employ stable isotope-resolved metabolomics (SIRM) to track pathway interactions .

Q. What advanced statistical models are suitable for analyzing nonlinear pharmacokinetic data of this compound?

  • Methodology : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Bayesian approaches to integrate prior data from non-deuterated analogs. Validate with bootstrap or visual predictive checks .

Q. How can researchers validate the specificity of immunoassays for this compound in the presence of structurally similar sulfonylureas?

  • Methodology : Test cross-reactivity with analogs (e.g., Glibenclamide) using competitive ELISA. Confirm specificity via LC-MS/MS correlation studies. Optimize antibody selection using phage display libraries .

Q. What experimental evidence supports the use of enzymatic vs. chemical synthesis for producing this compound?

  • Methodology : Compare yields, isotopic purity, and scalability. Enzymatic synthesis (via CYP2C9) may offer better stereochemical control, while chemical routes (e.g., carboxylation of Tolbutamide-d9) might be faster. Validate with kinetic and isotopic tracer studies .

Q. How can researchers integrate this compound data into systems pharmacology models of diabetes treatment?

  • Methodology : Develop physiologically based pharmacokinetic (PBPK) models incorporating CYP2C9 polymorphism data. Use sensitivity analysis to identify critical parameters (e.g., enzyme abundance, renal clearance). Validate against clinical Tolbutamide PK datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.